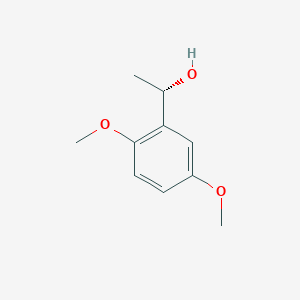

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(2,5-dimethoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (1S)-1-(2,5-dimethoxyphenyl)ethanone.

Reduction: (1S)-1-(2,5-dimethoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting hypotensive conditions. It is utilized in the preparation of midodrine hydrochloride, a medication used to treat orthostatic hypotension. The synthesis process involves converting 2,5-dimethoxybenzaldehyde into 1-(2,5-dimethoxyphenyl)-2-aminoethanol through a series of reactions that include condensation and reduction steps .

Case Study: Midodrine Hydrochloride Production

In a patented method for synthesizing midodrine hydrochloride, the compound this compound is produced with high yield and purity using environmentally friendly methods. The process emphasizes mild reaction conditions and cost-effectiveness, making it suitable for industrial production .

Organic Synthesis

Role as a Building Block

this compound acts as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. The presence of methoxy groups enhances its reactivity and selectivity in chemical reactions.

Data Table: Synthesis Pathways

| Reaction Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Condensation | 2,5-Dimethoxybenzaldehyde + Nitrocarbol | 1-(2,5-Dimethoxyphenyl)-2-nitroethyl alcohol | 80 |

| Reduction | 1-(2,5-Dimethoxyphenyl)-2-nitroethyl alcohol + Boron reducing agent | 1-(2,5-Dimethoxyphenyl)-2-ethylaminoethanol | 83 |

Potential Therapeutic Uses

Exploration of Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. These activities are attributed to the methoxy groups' influence on the compound's interaction with biological targets.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of methoxy-substituted phenethylamines found that compounds with similar structures to this compound demonstrated significant efficacy in protecting neuronal cells from oxidative stress . This highlights the potential for developing new therapeutic agents based on this compound.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

- (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol

- (1S)-1-(2,5-dimethoxyphenyl)propan-1-ol

Uniqueness

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.

Actividad Biológica

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 2,5-dimethoxyphenyl group attached to an ethan-1-ol backbone. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol. The presence of methoxy groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways.

- Receptor Modulation : It could act as a modulator for specific receptors, potentially affecting neurotransmission and hormonal responses.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may play a role in mitigating oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which are crucial for protecting cells from oxidative damage.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Case Studies

A series of studies have investigated the biological effects of this compound and related compounds:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using various assays (e.g., DPPH radical scavenging assay). Results indicated significant antioxidant activity compared to standard antioxidants .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% |

| Standard Antioxidant | 85% |

- Cytotoxicity Assay : Another study assessed the cytotoxic effects on human cancer cell lines using MTT assays. The compound showed IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Comparative Analysis with Related Compounds

Comparative studies with similar compounds reveal unique biological profiles for this compound:

Propiedades

IUPAC Name |

(1S)-1-(2,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.